Computed Lipophilicity (XLogP3) Differentiation vs. 3-(Piperazinyl)-5-amino Regioisomer
Among close regioisomers sharing the molecular formula C12H17N5, the 4-substitution pattern yields a computed XLogP3 of 1.1 [1], which is 0.38 log units lower than the 3-(4-methylpiperazin-1-yl)-1H-indazol-5-amine regioisomer (CAS 1027258-20-3, LogP = 1.481) . This difference reflects the altered electronic distribution arising from the piperazine placement on the benzenoid ring, which modulates overall molecular polarity.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem computed) |
| Comparator Or Baseline | 3-(4-Methylpiperazin-1-yl)-1H-indazol-5-amine (CAS 1027258-20-3): LogP = 1.481 |
| Quantified Difference | Δ LogP = 0.38 units (target compound less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem) and reported LogP from chemical database sources |
Why This Matters
A 0.38 log unit difference in lipophilicity can translate to measurable differences in aqueous solubility, membrane permeability, and plasma protein binding, making the 4-substituted compound preferable for projects prioritizing lower logP lead candidates.
- [1] PubChem Compound Summary CID 54775580. 4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine. Computed XLogP3 = 1.1. Accessed April 2026. View Source
